molecular formula C14H10ClFN2O2S2 B2880967 3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-39-3

3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2880967
CAS RN: 899966-39-3
M. Wt: 356.81
InChI Key: RMJGTSCFCWLKFD-UHFFFAOYSA-N
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Description

The compound “3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to a class of compounds known as 1,2,4-thiadiazine 1,1-dioxides . These compounds are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers . Compounds of this group are inhibitors of some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . They also constitute an important class of cyclic sulfonamides with broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of 1,2,4-thiadiazine 1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines were isolated as the intermediates in the reaction with 2-chlorobenzenesulfonamide. Those intermediates were successfully cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-thiadiazine 1,1-dioxides typically involve the formation of the thiadiazine ring through cyclization . The reaction with 2-chlorobenzenesulfonamide forms substituted amidines, which are then cyclized to form the thiadiazine ring .

Scientific Research Applications

Anticancer Agents

The benzothiadiazine 1,1-dioxide scaffold has been investigated for its potential as an anticancer agent. Researchers have synthesized novel derivatives of this compound and evaluated their inhibitory activity against specific kinases. For instance, a study by Gong et al. focused on designing 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as PI3Kδ inhibitors . These compounds showed promising selectivity and potency against PI3Kδ, a kinase involved in cancer cell survival and proliferation.

Antitubercular Agents

The synthesis of 1,2,4-thiadiazine 1,1-dioxides with different heterocyclic systems at the C-3 position has been explored. These compounds were screened for their antitubercular activity in vitro . Investigating the potential of benzothiadiazine derivatives as antitubercular agents could provide valuable insights for combating tuberculosis.

Antioxidant Properties

Heterocycles, including benzothiadiazine derivatives, often exhibit antioxidant activity. Although specific studies on the antioxidant potential of this compound are limited, its structural features suggest that it may possess antioxidant properties . Further research is needed to validate this aspect.

Drug Discovery and Structural Diversity

The benzothiadiazine 1,1-dioxide scaffold combines features from both phthalazinone compounds (used in marketed drugs) and 1,2,3-benzothiadiazines. These hybrid structures have been studied since the 1960s, emphasizing their potential for drug discovery . Researchers continue to explore their diverse chemical space for novel therapeutic agents.

Future Directions

The future directions for research on 1,2,4-thiadiazine 1,1-dioxides could involve further exploration of their biological activities . For example, their potential as anticancer and antitubercular agents could be investigated . Additionally, the development of new synthetic methods to produce these compounds could be another area of future research .

properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2S2/c15-10-3-1-2-9(6-10)8-21-14-17-12-5-4-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJGTSCFCWLKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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